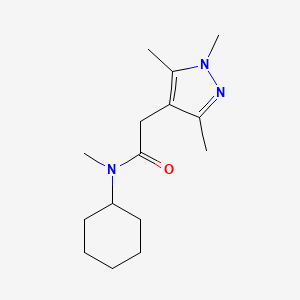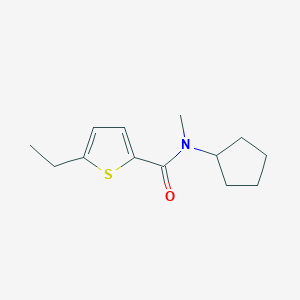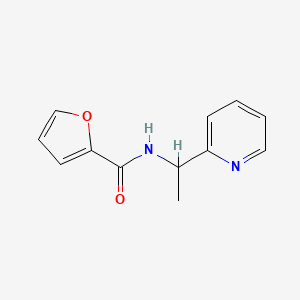
N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as CTMP, is a novel psychoactive substance that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of pyrazolam derivatives and has been found to exhibit anxiolytic and cognitive-enhancing effects.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to act as a selective inhibitor of the dopamine transporter. This leads to an increase in dopamine levels in the brain, which is associated with the anxiolytic and cognitive-enhancing effects of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to increase dopamine levels in the brain, which is associated with improved cognitive function and reduced anxiety. Additionally, N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to enhance the activity of the dopamine transporter, which could have implications for the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one limitation is the lack of long-term safety data, which could limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the research of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is the development of new analogs with improved therapeutic potential. Additionally, further studies are needed to determine the long-term safety and efficacy of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in humans. Finally, the potential use of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in the treatment of addiction warrants further investigation.
Conclusion:
In conclusion, N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a promising compound with potential therapeutic applications in the treatment of anxiety disorders, cognitive impairments, and addiction. While more research is needed to fully understand its mechanism of action and long-term safety, N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide represents a promising avenue for future research in the field of psychoactive substances.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with cyclohexylamine and methyl chloroacetate. The resulting product is then purified by recrystallization to obtain N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in high yield and purity.
Applications De Recherche Scientifique
N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anxiolytic and cognitive-enhancing effects, making it a promising candidate for the treatment of anxiety disorders and cognitive impairments. Additionally, N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to enhance the activity of the dopamine transporter, which could have implications for the treatment of addiction.
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11-14(12(2)18(4)16-11)10-15(19)17(3)13-8-6-5-7-9-13/h13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRSMEWPMAICAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-oxo-2-piperidin-1-ylethyl) (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7505220.png)
![2-methyl-N-[1-(2-methylphenyl)ethyl]furan-3-carboxamide](/img/structure/B7505224.png)


![1-[(4-Chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea](/img/structure/B7505236.png)
![[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 3-methylsulfonylbenzoate](/img/structure/B7505238.png)
![1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B7505253.png)

![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(4-methylphenyl)sulfanyl-3-nitrobenzoate](/img/structure/B7505300.png)